6-n-Hexylaminopurine

Beschreibung

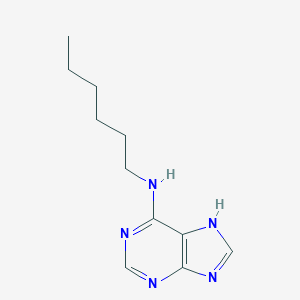

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-hexyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5/c1-2-3-4-5-6-12-10-9-11(14-7-13-9)16-8-15-10/h7-8H,2-6H2,1H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVCRPKUKBLUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90876574 | |

| Record name | ADENINE,N6-HEXYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14333-96-1 | |

| Record name | N-Hexyl-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14333-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hexyl-1H-adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014333961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-hexyl-1H-adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-n-Hexylaminopurine: Technical Profile and Cytokinin Activity

Content Type: Technical Whitepaper Subject: 6-n-Hexylaminopurine (N6-hexyladenine) CAS Registry Number: 14333-96-1

Part 1: Executive Summary

6-n-Hexylaminopurine (N6-hexyladenine) is a synthetic cytokinin analog derived from the purine adenine. Historically significant as one of the early structural probes used to define the pharmacophore of cytokinin activity, it remains a critical tool in plant physiology and medicinal chemistry. Unlike its more commercially ubiquitous analogs—such as 6-benzylaminopurine (BAP) or Kinetin—6-n-hexylaminopurine serves as a specialized ligand for dissecting receptor specificity between the histidine kinase receptors AHK3 and CRE1/AHK4.

Recent pharmacological investigations have expanded its utility beyond plant biology, identifying N6-substituted adenines as scaffolds for cytotoxic ribosides and ruthenium(III) coordination complexes with potential antineoplastic activity. This guide provides an in-depth analysis of its discovery, chemical synthesis, mechanism of action, and experimental applications.

Part 2: Chemical Identity & Synthesis[1][2]

Structural Characteristics

The compound consists of an adenine core substituted at the

-

IUPAC Name: N-hexyl-7H-purin-6-amine

-

Molecular Formula:

-

Molecular Weight: 219.29 g/mol

-

Solubility: Poorly soluble in water; soluble in dimethyl sulfoxide (DMSO), ethanol, and dilute acid/base.

Synthetic Pathway

The synthesis of 6-n-hexylaminopurine follows a classic nucleophilic aromatic substitution (

Protocol Logic:

-

Precursor: 6-Chloropurine is preferred over 6-methylmercaptopurine for cleaner kinetics.

-

Solvent: n-Butanol or Ethanol is used to allow reflux temperatures (

C) required to overcome the activation energy of the aromatic substitution. -

Base: An excess of amine or an added base (Triethylamine) neutralizes the HCl byproduct, driving the equilibrium forward.

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of 6-n-hexylaminopurine.

Part 3: Discovery and Historical Context

The Post-Kinetin Era (1955–1965)

The discovery of Kinetin (N6-furfuryladenine) by Miller, Skoog, et al. in 1955 initiated a "golden age" of cytokinin research. Once the

6-n-Hexylaminopurine emerged during this period (late 1950s) not as a commercial product, but as a critical probe. The specific historical validation of this compound is documented in a 1961 study by Torrey at Harvard Forest. Torrey explicitly noted:

"The compounds, 6-hexylaminopurine and 6-phenylaminopurine (kindly provided by F. Skoog ), were added to the synthetic medium..."

This confirms that Folke Skoog's team had synthesized the hexyl derivative to test if the aromatic furan ring of Kinetin was strictly necessary, or if a hydrophobic aliphatic chain could mimic its effect. The results showed that the hexyl chain was indeed sufficient to induce mitosis in polyploid pea root cells, proving that the hydrophobic bulk at the

Evolution of Structure-Activity Relationships (SAR)

Early bioassays (Tobacco Callus, Amaranthus) established that activity peaked with chain lengths of 5–6 carbons (isopentenyl, hexyl). Shorter chains (methyl, ethyl) showed negligible activity, while longer chains (

Part 4: Mechanism of Action & Biological Activity

Receptor Specificity (Plant Systems)

In Arabidopsis thaliana, cytokinin signaling is mediated by a two-component phosphorelay system involving histidine kinase receptors (AHK2, AHK3, CRE1/AHK4).

-

Ligand Binding: 6-n-Hexylaminopurine binds to the CHASE domain of these receptors.

-

Selectivity: Recent SAR studies (e.g., Phytochemistry, 2018) indicate that while

-benzyl derivatives (BAP) are broad-spectrum, alkyl derivatives like the hexyl analog often show differential affinity. The lack of an aromatic ring reduces pi-stacking interactions within the ligand-binding pocket, altering the conformational change required for autophosphorylation.

Figure 2: Signal transduction pathway activated by 6-n-hexylaminopurine in plant cells.

Mammalian Activity & Medicinal Chemistry

Beyond plant biology, N6-substituted adenines have garnered interest in oncology.

-

Cytotoxicity: The riboside of 6-n-hexylaminopurine (N6-hexyladenosine) exerts cytotoxic effects on human cancer cell lines. The mechanism involves the inhibition of Cyclin-Dependent Kinases (CDKs) and interference with adenosine uptake transporters.

-

Ruthenium Complexes: Recent coordination chemistry research has utilized 6-n-hexylaminopurine as a ligand for Ruthenium(III) complexes (e.g., [Ru(III)Cl4(DMSO)(H-6-HAP)]). These complexes are designed to improve the bioavailability and tumor-targeting properties of metal-based drugs, leveraging the purine moiety to facilitate cellular entry.

Part 5: Experimental Protocols

Synthesis of 6-n-Hexylaminopurine

Objective: Produce high-purity 6-n-hexylaminopurine for bioassay.

-

Reagents:

-

6-Chloropurine (1.54 g, 10 mmol)

-

n-Hexylamine (3.03 g, 30 mmol) [3 equivalents used to act as base]

-

n-Butanol (20 mL)

-

-

Procedure:

-

Suspend 6-chloropurine in n-butanol in a round-bottom flask.

-

Add n-hexylamine dropwise.

-

Reflux at

C for 4–6 hours. Monitor via TLC (Silica gel; Mobile phase: CHCl3:MeOH 9:1). -

Workup: Cool the mixture. The product may precipitate directly. If not, remove solvent under reduced pressure.

-

Purification: Recrystallize from aqueous ethanol.

-

Validation: Melting point should be approx.

C (verify with literature).

-

Cytokinin Bioassay (Callus Yield)

Objective: Quantify biological activity relative to Kinetin.

| Parameter | Condition |

| Tissue | Tobacco (Nicotiana tabacum) pith callus or Soybean callus |

| Basal Medium | Murashige & Skoog (MS) + 3% Sucrose |

| Auxin Control | 2 mg/L IAA (Indole-3-acetic acid) |

| Test Concentrations | 0.01, 0.1, 1.0, 10.0 |

| Duration | 28–35 days in dark at |

| Endpoint | Fresh weight (FW) of callus tissue |

Expected Result: 6-n-Hexylaminopurine typically exhibits a bell-shaped dose-response curve, with optimal activity often slightly lower or comparable to Kinetin, but significantly higher than unsubstituted adenine.

References

-

Torrey, J. G. (1961). Kinetin as trigger for mitosis in mature endomitotic plant cells. Experimental Cell Research, 23(2), 281–299. Link

- Significance: Establishes the early synthesis of 6-hexylaminopurine by the Skoog lab and valid

-

Mik, V., et al. (2011). Synthesis and biological activity of N6-substituted adenosines: Cytokinin and antitumor properties. European Journal of Medicinal Chemistry.

- Significance: Modern analysis of the cytotoxic properties of N6-alkyl deriv

-

Rudnitskaya, O. V., et al. (2022). New chlorido-dimethylsulfoxide-ruthenium(III) complexes with different N6-substituted adenines. Molecules.[1][2][3][4][5][6][7][8][9] Link

- Significance: Details the coordination chemistry and X-ray structure of 6-n-hexylaminopurine complexes.

-

Zahajská, L., et al. (2018). Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico. Phytochemistry, 149, 161-177. Link

- Significance: Provides comparative receptor binding d

Sources

- 1. researchgate.net [researchgate.net]

- 2. Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity | MDPI [mdpi.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Hexylamine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico | bioRxiv [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. 6-Hydroxypurine | 68-94-0 [chemicalbook.com]

- 8. Hydroxynorketamines: Pharmacology and Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

6-n-Hexylaminopurine: Structure-Activity Relationship & Therapeutic Potential

Executive Summary

6-n-Hexylaminopurine (6-HAP) is a synthetic cytokinin analogue belonging to the N6-substituted adenine family. While historically categorized as a plant growth regulator, 6-HAP has emerged as a critical probe in mammalian pharmacology, specifically in the study of myeloid differentiation therapy .

This guide dissects the Structure-Activity Relationship (SAR) of 6-HAP, contrasting its behavior with naturally occurring cytokinins like N6-isopentenyladenine (iPA) and kinetin. The core technical insight for drug developers is the functional divergence between the free base and its riboside:

-

Free Base (6-HAP): Predominantly induces terminal differentiation in promyelocytic leukemia cells (HL-60).

-

Riboside (N6-hexyladenosine): Exhibits potent cytotoxicity and induces apoptosis via mitochondrial disruption.

Chemical Architecture & SAR Fundamentals

The Pharmacophore

The biological activity of 6-HAP is governed by the purine scaffold and the specific steric/lipophilic properties of the N6-substituent.

-

Core Scaffold: Adenine (6-aminopurine).[1]

-

N6-Substituent: n-Hexyl chain (

). -

Key SAR Variable: Chain length and flexibility.

Comparative SAR Analysis

The "N6-alkyl pocket" in both plant histidine kinase receptors (AHK3/CRE1) and mammalian target proteins (e.g., specific kinases or differentiation factors) shows a distinct preference for chain length.

| Compound | N6-Substituent | Chain Length | Lipophilicity (LogP) | Cytokinin Activity (Plant) | HL-60 Differentiation Potency |

| Adenine | -H | 0 | -0.1 | Inactive | Negligible |

| iPA | Isopentenyl | 5 (Branched) | ~1.8 | High (Native Ligand) | High (+++++) |

| Kinetin | Furfuryl | Cyclic | ~0.6 | High | Moderate (+++) |

| 6-HAP | n-Hexyl | 6 (Linear) | ~2.2 | Moderate | Moderate-High (++++) |

| 6-OctylAP | n-Octyl | 8 (Linear) | ~3.1 | Low | Low (+) |

Critical Insight: The n-hexyl chain represents the upper limit of hydrophobicity for effective receptor binding without steric clash. Extending the chain beyond C6 (e.g., to n-octyl) drastically reduces activity in both plant and mammalian assays, suggesting the binding pocket has a finite depth.

Mechanism of Action (MOA)

Mammalian Pathway: Myeloid Differentiation

In human promyelocytic leukemia cells (HL-60), 6-HAP triggers a transition from a proliferative, immature state to a non-dividing, functional granulocyte (neutrophil-like) state. This is quantified by Nitroblue Tetrazolium (NBT) reduction, indicating the presence of reactive oxygen species (ROS) generating systems typical of mature neutrophils.

Mechanism Distinction:

-

Differentiation: Driven by the free base form. It modulates cAMP levels and potentially interacts with retinoid-signaling pathways, forcing cell cycle arrest at G1/G0.

-

Apoptosis: Driven by the riboside form (metabolized or administered directly). The riboside is phosphorylated intracellularly to the nucleotide, which inhibits DNA/RNA synthesis and disrupts mitochondrial membrane potential (

).

Visualization: Dual-Kingdom Signaling Logic

Figure 1: Divergent signaling pathways of 6-HAP in plant systems (green) vs. mammalian leukemia models (blue/red), highlighting the critical distinction between differentiation and apoptosis.

Experimental Protocols

Chemical Synthesis of 6-n-Hexylaminopurine

Objective: High-yield synthesis of the free base for biological evaluation.

Principle: Nucleophilic aromatic substitution (

Materials:

-

6-Chloropurine (CAS: 87-42-3)

-

n-Hexylamine (CAS: 111-26-2)

-

Solvent: n-Butanol (preferred for higher boiling point) or Ethanol.

-

Base: Triethylamine (

) - optional if excess amine is used.

Protocol:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloropurine (1.0 eq, e.g., 1.54 g) in n-butanol (20 mL).

-

Addition: Add n-hexylamine (2.2 eq, excess acts as acid scavenger).

-

Reflux: Heat the mixture to reflux (

) for 4-6 hours. Monitor via TLC (Mobile phase: -

Workup:

-

Cool reaction to room temperature.

-

Evaporate solvent under reduced pressure (rotary evaporator).

-

Trituration: Add cold water to the residue to precipitate the product and dissolve amine hydrochloride salts.

-

Filter the solid precipitate.

-

-

Purification: Recrystallize from ethanol/water (1:1).

-

Validation:

-

Melting Point: Expect ~160-165°C.

-

UV-Vis:

shift from 265 nm (6-Cl) to ~269 nm (N6-alkyl).

-

HL-60 Differentiation Assay (NBT Reduction)

Objective: Quantify the potency of 6-HAP to induce functional differentiation.

Protocol:

-

Seeding: Seed HL-60 cells at

cells/mL in RPMI-1640 + 10% FBS. -

Treatment: Treat cells with 6-HAP (dissolved in DMSO) at varying concentrations (10

M, 25 -

Incubation: Incubate for 4 days at

, 5% -

Assay:

-

Harvest

cells. -

Resuspend in 0.2 mL PBS containing 0.1% Nitroblue Tetrazolium (NBT) and 100 ng TPA (Phorbol ester to trigger oxidative burst).

-

Incubate 30 min at

.

-

-

Quantification:

-

Cytospin cells onto slides and counterstain with Safranin O.

-

Count: Differentiated cells contain dark blue-black formazan deposits. Calculate % positive cells.

-

Quantitative Data Summary

The following table summarizes the biological impact of 6-HAP relative to standard cytokinins in the HL-60 model.

| Compound | Concentration ( | NBT Reduction (% Differentiated) | Growth Inhibition (%) | Primary Effect |

| Control (DMSO) | - | < 5% | 0% | Proliferation |

| iPA | 25 | 85% | 40% | Differentiation |

| 6-HAP | 25 | 65% | 35% | Differentiation |

| Kinetin | 25 | 55% | 20% | Differentiation |

| Kinetin Riboside | 10 | 10% | >90% | Apoptosis |

Note: 6-HAP is effective at inducing differentiation but requires slightly higher concentrations than the endogenous iPA. However, it is significantly more stable than iPA, which is rapidly degraded by cytokinin oxidase.

References

-

Anticancer activity of natural cytokinins: a structure-activity relationship study. Source: Phytochemistry (2010). URL:[Link]

-

Control of Differentiation and Apoptosis of Human Myeloid Leukemia Cells by Cytokinins and Cytokinin Nucleosides. Source: Ishii et al., Cell Growth & Differentiation (2002). URL:[Link]

-

Synthesis of N6-Substituted Adenosines as Cytokinin Nucleosides. Source: Current Protocols in Nucleic Acid Chemistry (2018). URL:[Link]

-

Differentiation of HL-60 cells into a neutrophil-like state. Source: NIH Protocol (2025). URL:[Link]

-

Ruthenium complexes with purine derivatives: Syntheses and structural characterization. Source: Journal of Inorganic Biochemistry (2010). URL:[Link]

Sources

Technical Monograph: 6-n-Hexylaminopurine as a Synthetic Cytokinin

This technical guide is structured to serve as a definitive reference for the application of 6-n-Hexylaminopurine (N6-hexyladenine) in plant tissue culture and chemical biology. It moves beyond generic protocols to address the specific physicochemical properties and receptor-ligand interactions that define this synthetic cytokinin.

Content Type: Technical Guide & Standard Operating Procedure (SOP) Subject: N6-hexyladenine (6-HAP) Application: Plant Tissue Culture, Micropropagation, and Signal Transduction Research

Executive Summary & Chemical Identity[1]

6-n-Hexylaminopurine (6-HAP) is a synthetic adenine derivative belonging to the N6-substituted class of cytokinins. Unlike naturally occurring cytokinins (e.g., Zeatin, 2iP) which often possess isoprenoid side chains, 6-HAP features a saturated aliphatic hexyl chain.

This structural distinction confers unique properties:

-

Metabolic Stability: The absence of a double bond in the N6-side chain renders 6-HAP highly resistant to cleavage by Cytokinin Oxidase/Dehydrogenase (CKX) enzymes, which typically degrade Zeatin and Isopentenyladenine (iP).

-

Receptor Specificity: The hydrophobic hexyl moiety interacts distinctively with the CHASE domain of cytokinin receptors (AHK3/CRE1), often altering the saturation kinetics compared to benzylaminopurine (BAP) or Kinetin.

Chemical Profile

| Property | Specification |

| IUPAC Name | N-hexyl-7H-purin-6-amine |

| Common Name | 6-n-Hexylaminopurine; N6-hexyladenine |

| Chemical Formula | C₁₁H₁₇N₅ |

| Molecular Weight | ~219.29 g/mol |

| Solubility | Soluble in 1N NaOH, KOH, or DMSO; sparingly soluble in water. |

| pKa | ~4.2 (N1) and ~9.8 (N9-H) |

| Stability | Autoclavable (stable at 121°C/15 psi); resistant to enzymatic oxidation. |

Mechanism of Action: The Histidine Kinase Phosphorelay

To use 6-HAP effectively, one must understand its signal transduction pathway. Cytokinins do not enter the nucleus directly to effect change; they initiate a Two-Component Signaling System (TCS) at the membrane.

The Signaling Cascade

-

Perception: 6-HAP binds to the CHASE domain of Histidine Kinase receptors (AHK2, AHK3, CRE1/AHK4) located on the ER membrane or plasma membrane.

-

Auto-phosphorylation: Ligand binding induces dimerization and auto-phosphorylation of a conserved Histidine residue on the receptor.

-

Phosphorelay: The phosphate is transferred to a Histidine Phosphotransfer protein (AHP).

-

Nuclear Translocation: AHP moves into the nucleus and phosphorylates Type-B Response Regulators (ARRs).

-

Transcription: Activated Type-B ARRs induce the expression of Type-A ARRs (feedback loop) and cytokine-responsive genes (cell division, shoot initiation).

Visualization: The Cytokinin Phosphorelay

The following diagram illustrates the pathway activated by 6-HAP.

Caption: The Two-Component Signaling (TCS) pathway where 6-HAP triggers the His-Asp phosphorelay, leading to Type-B ARR activation.

Comparative Efficacy & Application Strategy

Why choose 6-HAP over standard BAP or Kinetin? The decision should be based on tissue recalcitrance and metabolic requirements .

Comparative Analysis of Adenine-Type Cytokinins[2][3][4]

| Feature | 6-n-Hexylaminopurine (6-HAP) | 6-Benzylaminopurine (BAP) | Zeatin (trans) | Kinetin |

| Origin | Synthetic (Aliphatic) | Synthetic (Aromatic) | Natural (Isoprenoid) | Synthetic (Furfuryl) |

| CKX Resistance | High (Steric/Saturated) | High | Low (Rapidly degraded) | Moderate |

| Potency | Moderate to High | High | Very High | Low to Moderate |

| Primary Use | SAR Studies, Recalcitrant Species | General Shoot Proliferation | Embryogenesis, difficult species | Senescence delay |

| Solubility | Hydrophobic (Requires Solvent) | Moderate | Moderate | Moderate |

Expert Insight: Researchers often observe that 6-HAP exhibits a "gentler" activity curve than BAP. In species prone to hyperhydricity (vitrification) —a physiological disorder caused by excessive cytokinin accumulation—switching from BAP to 6-HAP can reduce morphological abnormalities while maintaining cell division rates. This is likely due to the hexyl chain altering the binding kinetics, preventing receptor saturation that leads to toxicity.

Technical Protocol: Preparation & Usage

Safety Note: Always wear PPE. 6-HAP is a purine derivative and should be handled as a potential irritant.

A. Stock Solution Preparation (1 mg/mL)

Because 6-HAP has a hydrophobic hexyl chain, it is less water-soluble than Kinetin. The use of a strong base (KOH/NaOH) or DMSO is mandatory for initial dissolution.

Reagents:

-

6-n-Hexylaminopurine powder (High Purity >98%)

-

1N NaOH or 1N KOH (Solvent)

-

Double Distilled Water (ddH₂O)

-

0.22 µm Syringe Filter (PES or Nylon)

Workflow Diagram:

Caption: Preparation workflow for a 1 mg/mL (approx 4.5 mM) stock solution of 6-HAP.

B. Tissue Culture Application[5]

-

Concentration Range:

-

Shoot Induction: 0.5 – 5.0 mg/L (approx. 2.2 – 22 µM).

-

Callus Maintenance: 0.1 – 1.0 mg/L.

-

-

Media Incorporation:

-

Add the filter-sterilized stock to the tissue culture media (e.g., Murashige & Skoog) after autoclaving (if using filter sterilization) or before (if autoclaving).

-

Note: While adenine derivatives are generally heat stable, filter sterilization is the "Gold Standard" to prevent any potential thermal degradation or pH-induced precipitation.

-

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Precipitation in Media | 6-HAP is hydrophobic; pH shock. | Ensure stock is fully dissolved in base before adding water. Add to media slowly while stirring. |

| Vitrification (Glassy shoots) | Cytokinin overdose. | Reduce 6-HAP concentration by 50%. Increase agar concentration to 0.8%. |

| No Response (Explants dormant) | Receptor affinity issue. | 6-HAP may have lower affinity for the specific species' receptors than Zeatin. Combine with a low dose of Auxin (NAA) to stimulate competence. |

| Leaf Yellowing (Senescence) | Insufficient activity.[1] | 6-HAP is effective at delaying senescence, but if yellowing occurs, increase concentration or switch to Kinetin for this specific purpose. |

References

-

Letham, D. S. (1967). Regulators of cell division in plant tissues: V. A comparison of the activities of zeatin and other cytokinins in five bioassays. Planta, 74(3), 228-242.

-

Romanov, G. A., Lomin, S. N., & Schmülling, T. (2006). Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4.[2] Journal of Experimental Botany, 57(15), 4051–4058.[2]

-

Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118.

-

PubChem. (2024).[3] Compound Summary: N6-substituted Adenines (Structure/Properties).

-

Kieber, J. J., & Schaller, G. E. (2014). Cytokinins. The Arabidopsis Book, 12, e0168.

Sources

- 1. In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

Technical Guide: Physiological Mechanisms & Application of 6-n-Hexylaminopurine (6-HAP)

[1]

Executive Summary

6-n-Hexylaminopurine (6-HAP) is a synthetic cytokinin belonging to the N6-substituted adenine family.[1] While structurally analogous to the industry-standard 6-Benzylaminopurine (6-BAP) and Kinetin, 6-HAP possesses distinct physicochemical properties driven by its aliphatic hexyl side chain.[1] This guide details the mechanistic action of 6-HAP, its specific physiological impacts on plant systems, and standardized protocols for its preparation and application in research and drug development contexts.

Chemical Identity & Mechanistic Basis[1][2]

Structure-Activity Relationship (SAR)

The biological activity of adenine-type cytokinins is governed by the N6-substituent.[1][2] Unlike 6-BAP, which possesses an aromatic benzyl ring, 6-HAP features a flexible, six-carbon aliphatic chain.[1]

-

Lipophilicity: The hexyl chain significantly increases the partition coefficient (logP) compared to Kinetin or Zeatin. This enhances cuticular penetration in foliar applications but necessitates specific solvent protocols for stock preparation.[1]

-

Receptor Binding: 6-HAP functions as a ligand for the Arabidopsis Histidine Kinase (AHK) receptors (and their orthologs in other species).[1] The N6-hexyl group occupies the hydrophobic pocket of the CHASE domain in the receptor.

-

Metabolic Stability: A critical advantage of N6-alkyl derivatives like 6-HAP is their resistance to Cytokinin Oxidase/Dehydrogenase (CKX), the primary enzyme responsible for degrading endogenous cytokinins (like Zeatin).[1] This resistance confers a "hyper-stable" signal, leading to prolonged physiological effects.[1]

The Signaling Pathway

6-HAP initiates a phosphorelay cascade identical to natural cytokinins but with altered kinetics due to its receptor affinity and metabolic stability.

Figure 1: Cytokinin Two-Component Signaling Pathway The following diagram illustrates the signal transduction from the plasma membrane to the nucleus.

Caption: The 6-HAP ligand binds to AHK receptors, initiating a His-Asp phosphorelay that activates Type-B ARRs to drive gene expression.[1][3][4][5][6][7]

Physiological Impacts[1][3][9]

Comparative Efficacy Data

The following table summarizes the physiological effects of 6-HAP compared to other common cytokinins. Data is synthesized from bioassays (e.g., Soybean Callus, Radish Cotyledon).[1]

| Physiological Parameter | 6-n-Hexylaminopurine (6-HAP) | 6-Benzylaminopurine (6-BAP) | Kinetin | Mechanism Note |

| Callus Growth (Cell Division) | High | Very High | Moderate | 6-HAP shows strong efficacy but slightly lower max stimulation than BAP in some tissues due to steric bulk.[1] |

| Shoot Initiation | High | Very High | Moderate | Effective at breaking apical dominance; induces lateral bud break.[1] |

| Senescence Delay (Stay-Green) | Superior | High | Moderate | High lipophilicity and CKX resistance allow 6-HAP to persist in leaf tissue, maintaining chlorophyll longer.[1] |

| Root Inhibition | Moderate | High | Low | High concentrations inhibit primary root elongation (typical of cytokinins).[1] |

| Metabolic Stability | High | High | Low | Resistant to rapid enzymatic degradation.[1] |

Key Physiological Outcomes[1]

-

Senescence Retardation: 6-HAP is particularly effective in post-harvest applications.[1] By inhibiting the degradation of chlorophyll and proteins, it maintains the "green" state of detached leaves and vegetables.

-

Lateral Dominance Release: Application to axillary buds overcomes the auxin-mediated apical dominance, forcing the plant to bush out. This is critical for yield improvement in branching crops.[1]

-

Stress Modulation: Through the upregulation of antioxidant enzymes (SOD, CAT), 6-HAP treatment helps maintain cellular integrity under drought or salinity stress.[1]

Standardized Application Protocols

Stock Solution Preparation (Self-Validating System)

Due to the hydrophobic hexyl chain, 6-HAP is less soluble in water than Kinetin.[1] The following protocol ensures complete dissolution without precipitation.

Reagents:

-

6-n-Hexylaminopurine (Solid, >98% purity)[1]

-

1N NaOH (Sodium Hydroxide) or 1N HCl (Hydrochloric Acid)[1]

-

Double-Distilled Water (ddH2O)[1]

Protocol (1 mg/mL Stock):

-

Weigh 100 mg of 6-HAP.

-

Transfer to a 100 mL volumetric flask.

-

Add 2-5 mL of 1N NaOH (preferred) or 1N HCl. Crucial Step: Swirl gently until the powder is fully dissolved and the solution is clear. Do not add water yet.[1]

-

Once dissolved, slowly bring the volume up to 100 mL with ddH2O.

-

Validation: Check pH. If highly alkaline, adjust to pH 8-9 if adding to sensitive media, though small aliquots usually buffer out in culture media.[1]

-

Storage: Store at -20°C. Stable for 6-12 months.

Experimental Workflow: Bioassay

Figure 2: Callus Proliferation Workflow

Caption: Step-by-step workflow for assessing 6-HAP activity in tissue culture systems.

References

-

Kieber, J. J., & Schaller, G. E. (2014). Cytokinins.[1] The Arabidopsis Book, 12, e0168.

-

Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action.[1] Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118.[1]

-

Sakakibara, H. (2006). Cytokinins: Activity, Biosynthesis, and Translocation.[1] Annual Review of Plant Biology, 57, 431-449.[1]

-

Skoog, F., & Armstrong, D. J. (1970). Cytokinins.[1] Annual Review of Plant Physiology, 21, 359-384.[1] [1]

-

Leonard, N. J., et al. (1969). Cytokinins: Synthesis, Mass Spectra, and Biological Activity of Compounds Related to Zeatin.[1][8] Biochemistry, 63, 175–182.[1][8] (Foundational SAR reference for N6-substituted adenines).

Sources

- 1. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]

- 2. Receptor Properties and Features of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Delineation of the impacts of varying 6-benzylaminopurine concentrations on physiological, biochemical and genetic traits of different olive cultivars under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytokinin Structure-Activity Relationships and the Metabolism of N6-(Δ2-Isopentenyl)Adenosine-8-14C in Phaseolus Callus Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

6-n-Hexylaminopurine: A Technical Guide to its Role in Cell Division for Researchers and Drug Development Professionals

Foreword: Unraveling the Dual Identity of a Purine Derivative

6-n-Hexylaminopurine stands at an intriguing intersection of cellular regulation. Known primarily within the botanical sciences as a synthetic cytokinin, a class of phytohormones that are master regulators of plant cell division and differentiation, its structural similarity to endogenous purines suggests a broader potential to interact with the fundamental machinery of the cell cycle across different biological kingdoms. This guide is designed for researchers, scientists, and drug development professionals who seek to explore the multifaceted role of this molecule. We will deconstruct its known functions in plant biology, extrapolate potential mechanisms of action in mammalian cells based on evidence from related purine analogs, and provide robust, field-proven methodologies to investigate its effects on cell division. Our approach is grounded in causality, ensuring that each experimental choice is scientifically justified to build a comprehensive understanding of 6-n-Hexylaminopurine's biological impact.

Section 1: The Cytokinin Heritage: A Foundation in Plant Cell Proliferation

6-n-Hexylaminopurine belongs to the N6-substituted adenine derivatives, the hallmark of cytokinin activity. The discovery of the first cytokinin, kinetin (6-furfurylaminopurine), revealed a class of molecules capable of inducing cell division (cytokinesis) in plant tissues when in the presence of auxin.[1] This foundational knowledge provides the logical starting point for understanding 6-n-Hexylaminopurine.

The Canonical Cytokinin Signaling Pathway

In plants, cytokinins initiate a signaling cascade that culminates in the activation of genes essential for cell cycle progression. This process is initiated by the binding of the cytokinin to transmembrane histidine kinase receptors located in the endoplasmic reticulum.[2] In Arabidopsis, these are primarily AHK2, AHK3, and CRE1/AHK4.[2] This binding event triggers a multi-step phosphorelay, transferring a phosphate group through various intermediates to nuclear response regulators (RRs), which are transcription factors. Activated Type-B RRs then bind to the promoters of target genes, including those that regulate the cell cycle.

Core Function: Driving the G2/M Transition in Plants

Recent research has elucidated that a key mechanism by which cytokinins promote cell division is through the regulation of mitotic gene expression.[2] In the shoot apical meristem of Arabidopsis, cytokinin signaling promotes the nuclear translocation of the transcription factor MYB3R4.[2] Once in the nucleus at the G2/M transition, MYB3R4 activates a transcriptional cascade that drives the expression of genes required for mitosis and cytokinesis.[2]

Figure 1: Simplified cytokinin signaling pathway in plant cells.

Section 2: Beyond Botany: Antiproliferative and Pro-Apoptotic Potential in Mammalian Cells

The structural similarity of 6-n-Hexylaminopurine to endogenous purines like adenine raises the compelling possibility of its interaction with universally conserved cell cycle machinery in mammalian cells. While direct studies on 6-n-Hexylaminopurine are limited, research on analogous N6-substituted purines provides a strong foundation for hypothesizing its potential roles and guiding experimental design.

The G1/S Checkpoint: A Potential Target for Purine Analogs

The transition from the G1 phase to the S phase is a critical commitment point in the cell cycle, tightly regulated by Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6. These kinases, when activated by Cyclin D, phosphorylate the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the expression of genes required for DNA replication.

Studies on related cytokinin analogs have demonstrated an ability to induce cell cycle arrest. For instance, N6-isopentenyladenosine and its analogue N6-benzyladenosine have been shown to arrest bladder carcinoma T24 cells in the G0/G1 phase of the cell cycle.[3] This suggests a potential mechanism of action involving the inhibition of G1-phase CDKs. Furthermore, a significant correlation has been found between the CDK inhibitory effect of cytokinin analogues and their antiproliferative activity, suggesting that this is a primary mechanism of their cytostatic effects.[4]

Figure 3: Workflow for cell cycle analysis by flow cytometry.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with 6-n-Hexylaminopurine at concentrations around the determined IC50 for 24-48 hours.

-

Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 2 hours at 4°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of Propidium Iodide is proportional to the amount of DNA in each cell.

-

Data Interpretation: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n). An accumulation of cells in the G0/G1 peak would confirm the hypothesis of a G1 arrest.

Western Blot Analysis of Key Cell Cycle Regulators

Causality: To dissect the molecular mechanism of a G1 arrest, it is essential to examine the protein levels and modification status of the key players in the G1/S transition. Western blotting allows for the detection of changes in the expression of proteins like Cyclin D1 and the phosphorylation status of Rb.

Protocol:

-

Protein Extraction: Treat cells with 6-n-Hexylaminopurine as in the cell cycle analysis protocol. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane with primary antibodies against key G1/S proteins (e.g., Cyclin D1, CDK4, CDK6, phospho-Rb, total Rb). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities relative to the loading control. A decrease in Cyclin D1 levels or a reduction in the ratio of phospho-Rb to total Rb would provide strong evidence for the inhibition of the Cyclin D-CDK4/6-Rb pathway.

| Target Protein | Expected Change with G1 Arrest | Rationale |

| Cyclin D1 | Decrease | Reduced expression would lead to decreased CDK4/6 activity. |

| CDK4/CDK6 | No change or Decrease | Expression may or may not be affected, but activity is the key. |

| Phospho-Rb | Decrease | Direct indicator of reduced CDK4/6 activity. |

| Total Rb | No change | Serves as a control for the phospho-specific antibody. |

Table 2: Expected outcomes from Western blot analysis following treatment with a G1-phase inhibitor.

Conclusion: A Molecule of Dual Promise

6-n-Hexylaminopurine presents a fascinating subject for research at the nexus of plant science and human cell biology. Its established role as a potent promoter of cell division in plants provides a stark contrast to the emerging picture of related N6-substituted purines as inhibitors of proliferation and inducers of apoptosis in mammalian cancer cells. The technical guide presented here offers a logical and scientifically rigorous framework to explore this duality. By employing these methodologies, researchers can systematically dissect the molecular mechanisms through which 6-n-Hexylaminopurine exerts its effects on the cell cycle, potentially uncovering novel therapeutic avenues for diseases of uncontrolled cell proliferation.

References

-

Rajabi, M., Signorelli, P., Gorincioi, E., Ghidoni, R., & Santaniello, E. (2010). Antiproliferative activity of N6-isopentenyladenosine on MCF-7 breast cancer cells: cell cycle analysis and DNA-binding study. DNA and cell biology, 29(11), 687–691. [Link]

-

Mazzoccoli, G., Sothern, R. B., & Francavilla, M. (2004). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Journal of cancer research and clinical oncology, 130(7), 395–402. [Link]

-

Kieber, J. J., & Schaller, G. E. (2014). Cytokinins. The Arabidopsis book, 12, e0168. [Link]

-

Vermeulen, K., Strnad, M., Krystof, V., Havlícek, L., Van der Aa, A., Lenjou, M., Nijs, G., Rodrigus, I., Stockman, B., van Onckelen, H., Van Bockstaele, D. R., & Berneman, Z. N. (2002). Antiproliferative effect of plant cytokinin analogues with an inhibitory activity on cyclin-dependent kinases. Leukemia, 16(3), 299–305. [Link]

-

Romanov, G. A. (2009). Cytokinin Activity of N 6-benzyladenine Derivatives Assayed by Interaction With the Receptors in Planta, in Vitro, and in Silico. Russian Journal of Plant Physiology, 56(4), 549–560. [Link]

-

Shimizu-Sato, S., & Mori, H. (2001). Control of growth and development by cytokinins. Current opinion in plant biology, 4(5), 423–428. [Link]

-

Yoshida, M., Kijima, M., Akita, M., & Beppu, T. (1990). Apoptosis induced by an alkylated purine, 6-dimethylaminopurine, and changes in gene expression in human lymphoma U937 cells. Experimental cell research, 189(1), 93–98. [Link]

-

Yang, X., Wu, F., & Jiao, Y. (2021). Molecular mechanism of cytokinin-activated cell division in Arabidopsis. Science advances, 7(9), eabe3146. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiproliferative effect of plant cytokinin analogues with an inhibitory activity on cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Validation of Novel Cytokinin Antagonists

Abstract

Cytokinins are a class of phytohormones that orchestrate a wide array of plant growth and developmental processes, including cell division, shoot and root growth, senescence, and responses to environmental stress.[1][2] The ability to modulate cytokinin signaling offers profound opportunities in both fundamental plant biology research and agricultural applications.[3] Cytokinin antagonists—molecules that specifically block cytokinin perception or signaling—are invaluable chemical tools for dissecting these complex pathways and hold promise as novel plant growth regulators for enhancing crop performance.[3][4] This guide provides a comprehensive technical overview of the strategies and methodologies employed in the discovery, validation, and optimization of novel cytokinin antagonists, intended for researchers and professionals in plant science and drug development. We will explore the intricacies of the cytokinin signaling pathway as a target, detail robust screening platforms from in vitro binding assays to in vivo physiological validation, and discuss the iterative process of chemical optimization through structure-activity relationship studies.

The Cytokinin Signaling Pathway: A Prime Target for Antagonism

The discovery of effective antagonists begins with a thorough understanding of the target pathway. In plants, cytokinin signaling is mediated by a multistep phosphorelay system, analogous to bacterial two-component signaling systems.[5][6] This pathway provides multiple intervention points for antagonist action, with the initial receptor-ligand binding event being the most direct and common target.

The core signaling cascade consists of four key steps:

-

Perception: Cytokinins are perceived by membrane-localized ARABIDOPSIS HISTIDINE KINASE (AHK) receptors, specifically AHK2, AHK3, and AHK4 (also known as CRE1/WOL) in Arabidopsis thaliana.[7][8][9] Evidence suggests these receptors are primarily located in the endoplasmic reticulum.[7] The hormone binds to the extracellular CHASE (Cyclase/Histidine kinase Associated Sensory Extracellular) domain of the receptor.[10]

-

Signal Initiation: Ligand binding induces autophosphorylation of a conserved histidine (His) residue within the receptor's kinase domain.[2]

-

Phosphorelay: The phosphoryl group is transferred from the receptor to a conserved aspartate (Asp) residue in its own receiver domain, and then shuttled by ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs) from the cytoplasm to the nucleus.[6][11]

-

Transcriptional Activation: In the nucleus, AHPs phosphorylate ARABIDOPSIS RESPONSE REGULATORS (ARRs). The key transcriptional activators are the Type-B ARRs (e.g., ARR1, ARR10, ARR12), which, upon activation, bind to the promoters of cytokinin-responsive genes and initiate transcription.[12][13] Among the primary targets are the Type-A ARR genes (e.g., ARR5, ARR7), which act in a negative feedback loop to dampen the signaling output.[5][14][15]

An ideal antagonist would competitively inhibit cytokinin binding to the AHK receptors, thereby preventing the initiation of this entire cascade.

A Multi-Tiered Workflow for Antagonist Discovery

The identification of a potent and specific cytokinin antagonist is a systematic process that progresses from high-throughput screening of large chemical libraries to detailed physiological characterization. This tiered approach ensures that candidate molecules are rigorously validated at the molecular, cellular, and whole-organism levels.

Primary Screening: Identifying Initial Hits

The initial search for antagonists typically involves high-throughput screening (HTS) of thousands of small molecules.[16] Heterologous microbial systems are exceptionally well-suited for this purpose as they isolate the receptor-ligand interaction from the complexity of the plant cellular environment.[17]

Key Methodology: E. coli Receptor-Reporter Assay

This is a powerful and widely used HTS method for identifying compounds that interact with cytokinin receptors.[17]

-

Principle: A genetically modified E. coli strain, which lacks its own two-component signaling system, is engineered to express a plant cytokinin receptor (e.g., Arabidopsis AHK4). The receptor is functionally linked to a reporter gene, such as β-galactosidase (lacZ). In the presence of a cytokinin agonist, the receptor is activated, initiating a phosphorelay that triggers the expression of the reporter gene, producing a measurable colorimetric or fluorescent signal. An antagonist will compete with the agonist for receptor binding, thereby preventing signal generation.

-

Protocol:

-

Preparation: Grow the engineered E. coli culture to a suitable density (e.g., OD600 of 0.5-0.8).

-

Assay Setup: In a 384-well microplate, dispense the bacterial culture into each well.

-

Compound Addition: Add compounds from a chemical library to individual wells at a fixed concentration (e.g., 10-20 µM). Include positive controls (agonist only, e.g., trans-zeatin) and negative controls (DMSO solvent).

-

Agonist Challenge: To screen for antagonists, add a fixed, sub-maximal concentration of a known cytokinin agonist (e.g., trans-zeatin) to all wells containing library compounds.

-

Incubation: Incubate the plates for a defined period (e.g., 2-4 hours) at a suitable temperature (e.g., 30°C) to allow for receptor binding and reporter gene expression.

-

Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., o-nitrophenyl-β-D-galactopyranoside for β-galactosidase). After a further incubation, measure the signal (e.g., absorbance at 420 nm) using a plate reader.

-

Hit Identification: Identify wells where the signal is significantly reduced compared to the agonist-only control. These represent primary "hits" for potential antagonists.

-

Secondary Validation: Confirming and Characterizing Hits

Primary hits must be rigorously validated through orthogonal assays to confirm their activity and rule out artifacts. This stage involves both direct molecular interaction studies and physiological assays in plants.

A. In Vitro Receptor-Ligand Binding Assays

These assays directly measure the ability of a compound to displace a known cytokinin ligand from its receptor, providing definitive proof of interaction at the target site.[18][19]

-

Principle: A radiolabeled cytokinin with high affinity (e.g., [³H]trans-zeatin) is incubated with a source of the receptor (e.g., membranes isolated from tobacco cells or yeast expressing the receptor).[18][20] The amount of bound radioactivity is measured. The assay is then repeated in the presence of increasing concentrations of an unlabeled test compound. A true antagonist will compete for the binding site and reduce the amount of bound radioligand in a dose-dependent manner.[17][21]

-

Protocol:

-

Receptor Preparation: Isolate a particulate cell fraction (microsomes) rich in membranes from plant cells or a heterologous expression system.[18][20]

-

Binding Reaction: In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of radiolabeled cytokinin (e.g., 3 pmol of [³H]tZ), and varying concentrations of the unlabeled test compound (from 0.1 nM to 50 µM).[17]

-

Incubation: Incubate the mixture on ice for 40-60 minutes to allow binding to reach equilibrium.[20]

-

Separation: Separate the receptor-bound ligand from the free ligand by centrifugation. The receptor-containing pellet is retained.[17][20]

-

Quantification: Remove the supernatant and measure the radioactivity in the pellet using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of specific binding).

-

B. In Vivo Plant Bioassays

In vivo bioassays are critical for confirming that the molecular activity of an antagonist translates into a physiological effect in the plant. These assays are based on well-characterized cytokinin responses.[22][23] An antagonist should produce effects consistent with a reduced cytokinin status or block the effects of exogenously applied cytokinin.[24][25]

| Bioassay | Principle | Expected Outcome with Antagonist |

| Tobacco Callus Growth | Cytokinin, with auxin, is required for cell division and proliferation in callus culture.[2][22] | Inhibition of cytokinin-induced callus growth. |

| Wheat Leaf Senescence | Cytokinins delay the degradation of chlorophyll in detached leaves.[22] | Failure to prevent senescence; no chlorophyll retention. |

| Arabidopsis Root Elongation | Exogenous cytokinin inhibits primary root elongation.[26] | Reversal of cytokinin-induced root growth inhibition; promotion of root growth.[26] |

| Amaranthus Betacyanin Synthesis | Cytokinins induce the synthesis of red betacyanin pigments in seedlings.[23] | Inhibition of cytokinin-induced pigment formation. |

| Cotyledon Greening | Cytokinin can antagonize the inhibitory effect of abscisic acid (ABA) on cotyledon greening.[27] | Inability to overcome ABA-mediated inhibition of greening. |

Key Methodology: Arabidopsis Root Elongation Assay

-

Principle: This assay leverages the known antagonistic relationship between cytokinin and root growth.[4][28] It is a sensitive and quantitative method to assess antagonist activity.

-

Protocol:

-

Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

-

Plating: Plate seeds on Murashige and Skoog (MS) agar medium in square Petri dishes. The medium should contain a cytokinin agonist (e.g., 50 nM kinetin) and a range of concentrations of the test antagonist. Include controls with no hormones, agonist only, and antagonist only.

-

Vernalization & Germination: Store plates at 4°C for 2-3 days, then place them vertically in a growth chamber under a long-day photoperiod.

-

Measurement: After 7-10 days of growth, measure the length of the primary root for at least 15-20 seedlings per condition.

-

Data Analysis: A potent antagonist will significantly rescue the root growth inhibition caused by the cytokinin agonist. The antagonist-only condition should ideally show root lengths similar to or longer than the no-hormone control.[24]

-

Lead Optimization: The Role of Structure-Activity Relationship (SAR)

Once a validated hit is identified, the next phase is chemical optimization to improve its properties. Structure-activity relationship (SAR) studies involve synthesizing and testing a series of chemical analogs of the hit compound to determine which parts of the molecule are essential for its activity.[29][30][31]

The goal of SAR is to enhance:

-

Potency: Lowering the effective concentration (IC50).

-

Specificity: Increasing affinity for cytokinin receptors over other proteins.

-

Reduced Agonism: Eliminating any partial agonist activity.

A successful example of this process is the development of cytokinin antagonists from 6-benzylaminopurine (BAP). The initial discovery of 6-(2-hydroxy-3-methylbenzylamino)purine (PI-55) as a receptor antagonist paved the way for further exploration.[24][32] Subsequent synthesis and testing of BAP derivatives led to the identification of 6-(2,5-dihydroxybenzylamino)purine (LGR-991), which showed improved antagonist properties, including competitive inhibition of the AHK3 receptor and reduced residual agonist effects compared to PI-55.[24] This iterative process of synthesis and biological testing is crucial for developing a highly effective and specific chemical probe or potential agricultural product.[16]

Conclusion

The discovery of novel cytokinin antagonists is a multidisciplinary endeavor that integrates chemical biology, genetics, and plant physiology.[33][34] The systematic workflow—from high-throughput screening in microbial systems to direct binding assays and finally to whole-plant bioassays—provides a robust and self-validating pathway for identifying and characterizing potent inhibitors of cytokinin signaling. These molecules are not only essential tools for advancing our fundamental understanding of plant biology but also represent promising lead compounds for the development of next-generation plant growth regulators designed to enhance agricultural productivity and sustainability.[35]

References

-

Kieber, J.J. & Schaller, G.E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. [Link]

-

Kieber, J.J. & Schaller, G.E. (2018). Cytokinin signaling in plant development. PubMed, 29490902. [Link]

-

Hwang, I., Sheen, J., & Müller, B. (2002). Cytokinin signaling pathways. Annual Review of Plant Biology, 53, 353-380. [Link]

-

Kieber Lab. Cytokinin Signaling. University of North Carolina. [Link]

-

Kieber, J.J. & Schaller, G.E. (2018). Cytokinin signaling in plant development. Company of Biologists Journals. [Link]

-

Argyros, R.D., et al. (2008). Type B response regulators of Arabidopsis play key roles in cytokinin signaling and plant development. The Plant Cell, 20(8), 2102-2116. [Link]

-

Cheng, Q., et al. (2025). Harnessing cytokinins with chemistry: new frontiers and challenges for precision plant growth control. Frontiers in Plant Science, 16, 1602749. [Link]

-

Li, Y., et al. (2023). Genomic Insights into ARR Genes: Key Role in Cotton Leaf Abscission Formation. MDPI. [Link]

-

Cheng, Q., et al. (2025). Harnessing cytokinins with chemistry: new frontiers and challenges for precision plant growth control. Frontiers in Plant Science. [Link]

-

Sakai, H., et al. (2001). ARR1, a Transcription Factor for Genes Immediately Responsive to Cytokinins. Science, 294(5546), 1519-1521. [Link]

-

Nisler, J., et al. (2016). High Throughput Screening Method for Identifying Potential Agonists and Antagonists of Arabidopsis thaliana Cytokinin Receptor CRE1/AHK4. Frontiers in Plant Science, 7, 1198. [Link]

-

Zubo, Y.O., et al. (2017). Cytokinin induces genome-wide binding of the type-B response regulator ARR10 to regulate growth and development in Arabidopsis. PNAS, 114(27), E5504-E5513. [Link]

-

Bhargava, A., et al. (2013). Role of the Cytokinin-Activated Type-B Response Regulators in Hormone Crosstalk. MDPI. [Link]

-

Sussman, M.R. & Kende, H. (1978). In vitro cytokinin binding to a particulate fraction of tobacco cells. Planta, 140(3), 251-259. [Link]

-

Mok, M.C., Mok, D.W.S., & Armstrong, D.J. (1978). Differential Cytokinin Structure-Activity Relationships in Phaseolus. Plant Physiology, 61(1), 72-75. [Link]

-

Mok, M.C., Mok, D.W.S., & Armstrong, D.J. (1978). Differential cytokinin structure-activity relationships in phaseolus. PubMed, 16660233. [Link]

-

Gardner, G., Sussman, M.R., & Kende, H. (1978). In vitro cytokinin binding to a particulate cell fraction from protonemata of Funaria hygrometrica. Planta, 143(1), 67-73. [Link]

-

Hecht, S.M., et al. (1971). Cytokinins: Development of a Potent Antagonist. PNAS, 68(11), 2608-2610. [Link]

-

Wulfetange, K., et al. (2011). Evidence for the localization of the Arabidopsis cytokinin receptors AHK3 and AHK4 in the endoplasmic reticulum. Journal of Experimental Botany, 62(14), 4983-4991. [Link]

-

Kinoshita, T., et al. (2018). Plant Chemical Biology. Plant and Cell Physiology, 59(8), 1483-1486. [Link]

-

Wang, Z., et al. (2024). Preliminary Study on the Mechanisms of Cytokinin and Its Receptor Binding Diversity. bioRxiv. [Link]

-

Romanov, G.A. (2009). Receptor Properties and Features of Cytokinin Signaling. Russian Journal of Plant Physiology, 56(2), 266-282. [Link]

-

Lomin, S.N., et al. (2015). Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands. Journal of Experimental Botany, 66(7), 1851-1863. [Link]

-

Voller, J., et al. (2010). Anticancer activity of natural cytokinins: a structure-activity relationship study. Phytochemistry, 71(11-12), 1350-1359. [Link]

-

Lomin, S.N., Krivosheev, D.M., & Osolodkin, D.I. (2023). A Model of the Full-Length Cytokinin Receptor: New Insights and Prospects. International Journal of Molecular Sciences, 24(24), 17537. [Link]

-

Hecht, S.M., et al. (1971). Cytokinins: Development of a Potent Antagonist. PubMed, 4330193. [Link]

-

Shaul, O. & Lavy, M. (2022). Auxin/Cytokinin Antagonistic Control of the Shoot/Root Growth Ratio and Its Relevance for Adaptation to Drought and Nutrient Deficiency Stresses. MDPI. [Link]

-

Kinoshita, T., et al. (2018). Plant Chemical Biology. Plant and Cell Physiology. [Link]

-

Khan, I., et al. (2022). Applications of Cytokinins in Horticultural Fruit Crops: Trends and Future Prospects. Agronomy, 12(3), 633. [Link]

-

Cuesta-Marcos, A., et al. (2020). Redundant and Non-redundant Functions of the AHK Cytokinin Receptors During Gynoecium Development. Frontiers in Plant Science, 11, 574719. [Link]

-

Inoue, T., et al. (2001). AHK4 Gene Involved in the Cytokinin-Signaling Pathway as a Direct Receptor Molecule in Arabidopsis thaliana. Plant and Cell Physiology, 42(7), 773-776. [Link]

-

Spíchal, L., et al. (2010). Cytokinin receptor antagonists derived from 6-benzylaminopurine. Bioorganic & Medicinal Chemistry, 18(17), 6475-6483. [Link]

-

Shaul, O. & Lavy, M. (2022). Auxin/Cytokinin Antagonistic Control of the Shoot/Root Growth Ratio and Its Relevance for Adaptation to Drought and Nutrient Deficiency Stresses. PubMed, 35203180. [Link]

-

Hluska, T., et al. (2021). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. MDPI. [Link]

-

Sosnowski, J., Truba, M., & Vasileva, V. (2023). The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops. Agriculture, 13(3), 724. [Link]

-

Aremu, A.O., et al. (2016). The effects of the cytokinin antagonist PI-55 and the inhibitor of cytokinin degradation INCYDE on the growth of micropropagated 'Williams' bananas. Plant Growth Regulation, 79(3), 321-328. [Link]

-

Skoog, F., et al. (1967). Cytokinins: Structure/activity relationships. Phytochemistry, 6(9), 1169-1192. [Link]

-

Mok, D.W.S. & Mok, M.C. (Eds.). (1994). Cytokinins: Chemistry, Activity, and Function. CRC Press. [Link]

-

Nagabukuro, H., et al. (2015). Discovery and optimization of novel antagonists to the human neurokinin-3 receptor for the treatment of sex-hormone disorders (Part I). Bioorganic & Medicinal Chemistry Letters, 25(10), 2157-2162. [Link]

-

Kerr, A. & Lee, Y.H. (1989). Cytokinin Antagonist Activity of Substituted Phenethylamines in Plant Cell Culture. Plant Physiology, 90(4), 1271-1275. [Link]

-

Arata, H., et al. (2010). Phenylquinazoline Compound S-4893 is a Non-Competitive Cytokinin Antagonist that Targets Arabidopsis Cytokinin Receptor CRE1 and Promotes Root Growth in Arabidopsis and Rice. Plant and Cell Physiology, 51(12), 2055-2066. [Link]

-

Dora Agri-Tech. (2023). Bioassay of Cytokinin. [Link]

-

Nisler, J., et al. (2016). Hit validation. (A) Live-cell cytokinin-binding assay with CRE1/AHK4... ResearchGate. [Link]

-

Wang, Z., et al. (2011). Cytokinin Antagonizes Abscisic Acid-Mediated Inhibition of Cotyledon Greening by Promoting the Degradation of ABSCISIC ACID INSENSITIVE5 Protein in Arabidopsis. The Plant Cell, 23(11), 3930-3941. [Link]

-

Zhang, L., et al. (2007). Analytical methods for cytokinins. Trends in Analytical Chemistry, 26(7), 642-651. [Link]

-

van der Krieken, W.M., et al. (2020). Antagonistic activity of auxin and cytokinin in shoot and root organs. Plants, 9(9), 1195. [Link]

-

Intra Radice. BIOASSAYS. [Link]

-

Wang, Z., et al. (2023). Discovery of Novel CRK12 Inhibitors for the Treatment of Human African Trypanosomiasis: An Integrated Computational and Experimental Approach. MDPI. [Link]

-

Siemens, J., et al. (2023). The Role of a Cytokinin Antagonist in the Progression of Clubroot Disease. MDPI. [Link]

Sources

- 1. Cytokinin signaling in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytokinin Signaling [kieber.weebly.com]

- 3. Harnessing cytokinins with chemistry: new frontiers and challenges for precision plant growth control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Auxin/Cytokinin Antagonistic Control of the Shoot/Root Growth Ratio and Its Relevance for Adaptation to Drought and Nutrient Deficiency Stresses [mdpi.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Evidence for the localization of the Arabidopsis cytokinin receptors AHK3 and AHK4 in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Redundant and Non-redundant Functions of the AHK Cytokinin Receptors During Gynoecium Development [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Receptor Properties and Features of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 12. Type B Response Regulators of Arabidopsis Play Key Roles in Cytokinin Signaling and Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Genomic Insights into ARR Genes: Key Role in Cotton Leaf Abscission Formation [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Discovery and optimization of novel antagonists to the human neurokinin-3 receptor for the treatment of sex-hormone disorders (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. High Throughput Screening Method for Identifying Potential Agonists and Antagonists of Arabidopsis thaliana Cytokinin Receptor CRE1/AHK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro cytokinin binding to a particulate fraction of tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro cytokinin binding to a particulate cell fraction from protonemata of Funaria hygrometrica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Bioassay of Cytokinin - Dora Agri-Tech [doraagri.com]

- 23. BIOASSAYS • Intra Radice [intraradice.com]

- 24. Cytokinin receptor antagonists derived from 6-benzylaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Auxin/Cytokinin Antagonistic Control of the Shoot/Root Growth Ratio and Its Relevance for Adaptation to Drought and Nutrient Deficiency Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. Cytokinin Antagonizes Abscisic Acid-Mediated Inhibition of Cotyledon Greening by Promoting the Degradation of ABSCISIC ACID INSENSITIVE5 Protein in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Antagonistic activity of auxin and cytokinin in shoot and root organs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Differential Cytokinin Structure-Activity Relationships in Phaseolus - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Differential cytokinin structure-activity relationships in phaseolus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Anticancer activity of natural cytokinins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. academic.oup.com [academic.oup.com]

- 34. academic.oup.com [academic.oup.com]

- 35. Applications of Cytokinins in Horticultural Fruit Crops: Trends and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Effects of 6-n-Hexylaminopurine on Gene Expression

Introduction: Unveiling the Therapeutic Potential of 6-n-Hexylaminopurine

6-n-Hexylaminopurine is a synthetic cytokinin, a class of plant hormones known to promote cell division and growth.[1] Beyond its established role in plant biology, this N6-substituted purine derivative has garnered significant interest in biomedical research for its potential as an anti-cancer agent. This interest stems from its ability to modulate fundamental cellular processes, primarily through the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2][3] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of therapeutic agents.[3]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted effects of 6-n-Hexylaminopurine on gene expression. We will delve into its mechanism of action, provide detailed protocols for investigating its cellular effects, and discuss the anticipated changes in the transcriptome, focusing on pathways central to cancer biology: cell cycle regulation and apoptosis.

Mechanism of Action: A Focus on Cyclin-Dependent Kinase Inhibition

The primary mechanism through which 6-n-Hexylaminopurine is thought to exert its anti-proliferative effects is through the competitive inhibition of ATP binding to cyclin-dependent kinases, with a notable selectivity for CDK2.[2][4] CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, drive the progression of the cell through its various phases.[5]

The inhibition of CDK2 by 6-n-Hexylaminopurine disrupts the G1/S and S phase transitions of the cell cycle, leading to cell cycle arrest.[2][6] This arrest prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth. Furthermore, prolonged cell cycle arrest can trigger apoptosis, or programmed cell death, a crucial mechanism for eliminating damaged or cancerous cells.[7][8]

Investigating the Transcriptomic Landscape: A Methodological Workflow

To fully elucidate the effects of 6-n-Hexylaminopurine on gene expression, a multi-faceted approach combining transcriptomic analysis with functional cellular assays is recommended. This workflow allows for the identification of differentially expressed genes and pathways, followed by the validation of these changes at the protein and cellular levels.

Caption: A comprehensive workflow for investigating the effects of 6-n-Hexylaminopurine.

Experimental Protocols

-

Cell Lines: Select appropriate cancer cell lines for your study. A panel of cell lines from different cancer types is recommended to assess the breadth of activity.

-

Culture Conditions: Culture cells in their recommended media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare a stock solution of 6-n-Hexylaminopurine in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations of 6-n-Hexylaminopurine to determine the half-maximal inhibitory concentration (IC50). For gene expression studies, a concentration around the IC50 value is often used. Include a vehicle control (DMSO) in all experiments.

RNA-Seq provides a comprehensive and unbiased view of the transcriptome.

-

RNA Extraction: After treatment, harvest cells and extract total RNA using a commercially available kit, ensuring high purity and integrity.

-

Library Preparation: Prepare RNA-Seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon treatment with 6-n-Hexylaminopurine compared to the vehicle control.

-

qPCR is a targeted approach to validate the gene expression changes observed in the RNA-Seq data.

-

cDNA Synthesis: Reverse transcribe an aliquot of the total RNA into cDNA.

-

Primer Design: Design and validate primers for the genes of interest identified from the RNA-Seq analysis. Also, include primers for one or more stable housekeeping genes for normalization.

-

qPCR Reaction: Perform the qPCR reaction using a suitable master mix and real-time PCR instrument.

-

Data Analysis: Calculate the relative gene expression changes using the delta-delta Ct method.

Western blotting is used to confirm that the changes in gene expression translate to changes in protein levels.

-

Protein Extraction: Lyse treated cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific to the proteins of interest (e.g., CDK2, Cyclin E, Bcl-2, Bax, cleaved Caspase-3) and a loading control (e.g., β-actin or GAPDH).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Quantify the band intensities to determine the relative protein levels.

This assay quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Harvest and fix the treated cells in cold 70% ethanol.[6][9]

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to remove RNA.[6][9]

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in each phase of the cell cycle.

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Harvest the treated cells and resuspend them in binding buffer.[10][11]

-

Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.[10][11] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Expected Gene Expression Changes and Cellular Effects

Based on the known mechanism of action of 6-n-Hexylaminopurine and related CDK inhibitors, the following gene expression and cellular changes can be anticipated.

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| IC50 | A549 (Lung Carcinoma) | 35.8 µM (for a similar compound) | [12] |

| HeLa (Cervical Cancer) | 65.5 µM (for a similar compound) | [12] | |

| Cell Cycle Arrest | Various | G1/S phase arrest | Inferred from CDK2 inhibition[2][6] |

| Apoptosis Induction | Various | Increased percentage of apoptotic cells | [7] |

Anticipated Gene Expression Profile

Treatment with 6-n-Hexylaminopurine is expected to induce significant changes in the expression of genes involved in cell cycle progression and apoptosis.

-

Downregulation of Cell Cycle Progression Genes: As a CDK2 inhibitor, 6-n-Hexylaminopurine is likely to lead to the downregulation of genes that are essential for the G1/S transition and DNA replication. This includes genes regulated by the E2F family of transcription factors, which are activated upon Rb phosphorylation by CDKs.[5][13] Examples include:

-

CCNE1 (Cyclin E1)

-

CCNA2 (Cyclin A2)

-

CDK1

-

Genes involved in nucleotide biosynthesis and DNA replication.

-

-

Upregulation of Cell Cycle Inhibitors: The expression of CDK inhibitors (CKIs) may be upregulated as a cellular response to CDK inhibition.

-

CDKN1A (p21)

-

CDKN1B (p27)

-

-

Modulation of Apoptosis-Related Genes: The induction of apoptosis by 6-n-Hexylaminopurine will be reflected in the altered expression of genes from the Bcl-2 family and other apoptosis regulators.[7][8][14]

-

Upregulation of Pro-apoptotic Genes:

-

BAX

-

BAK1

-

PUMA (BBC3)

-

NOXA (PMAIP1)

-

-

Downregulation of Anti-apoptotic Genes:

-

BCL2

-

MCL1

-

BCL2L1 (Bcl-xL)

-

-